molecular formula C16H23NO4 B2905537 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide CAS No. 2195875-55-7

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide

Cat. No.: B2905537
CAS No.: 2195875-55-7
M. Wt: 293.363
InChI Key: ZXGZXHOQDQKAJD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide” would be determined by the specific arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide an accurate molecular structure analysis.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which the reactions take place. Some potential reactions could involve the functional groups present in the compound, such as the acetamide and phenoxy groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific structure. These could include properties such as its molecular weight, solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Mechanism of Decomposition and Toxicity Studies

Compounds similar to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide have been studied for their decomposition mechanisms and potential toxicity. For instance, the study on the decomposition of N-hydroxyacetaminophen highlights the quantitative accounting of its breakdown into other compounds, providing insights into the stability and reactivity of such compounds in biological systems (Gemborys, Mudge, & Gribble, 1980).

Antitumor Agents and Enzyme Inhibition

Research has also explored derivatives of hydroxyethoxy compounds for their potential as antitumor agents. A study on the synthesis of acyclonucleoside hydroxamic acids aimed to investigate their ability to inhibit ribonucleotide reductase, which is crucial for DNA synthesis in cancer cells, indicating the potential for such compounds in cancer therapy (Farr, Bey, Sunkara, & Lippert, 1989).

Analytical Chemistry Applications

The stereospecific derivatization of amphetamines and related compounds has been studied for analytical purposes, such as in drug testing or pharmacokinetic studies. Compounds with functionalities similar to this compound can serve as derivatizing agents or standards in complex chemical analyses (Shin & Donike, 1996).

High-Temperature Hydrolysis Studies

The study of N-substituted amides like N-methylacetamide in high-temperature water provides insights into the hydrolysis kinetics and mechanisms that could be relevant to understanding the behavior of similar compounds under extreme conditions. This research can inform the design of chemical processes and stability assessments (Duan, Dai, & Savage, 2010).

Chemoselective Acetylation and Synthetic Chemistry

Chemoselective acetylation studies, such as the synthesis of N-(2-hydroxyphenyl)acetamide, demonstrate the application of such compounds in facilitating selective reactions, which is fundamental in organic synthesis and drug development (Magadum & Yadav, 2018).

Mechanism of Action

The mechanism of action of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide” would depend on its specific structure and the context in which it is used. Without more specific information, it’s difficult to provide an accurate description of its mechanism of action .

Safety and Hazards

The safety and hazards associated with “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide” would depend on its specific structure and the conditions under which it is handled. It’s important to always follow appropriate safety procedures when handling chemical substances .

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c18-10-11-21-16(8-4-5-9-16)13-17-15(19)12-20-14-6-2-1-3-7-14/h1-3,6-7,18H,4-5,8-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGZXHOQDQKAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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